2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYPHLFUMWMKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carboxylic acid with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenol derivatives under acidic or basic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazoline nitrogen and phenolic -OH group participate in nucleophilic substitutions. For example:
-
Reaction with Phenacyl Bromides :
Pyrazoline-thiophene derivatives undergo cyclization with phenacyl bromides (e.g., phenacyl bromide 7 ) in DMF or ethanol under reflux to form thiazole rings via Hantzsch-thiazole synthesis . The sulfur atom of the thioamide attacks the α-carbon of phenacyl bromide, forming isothiourea intermediates that cyclize to thiazoles (Scheme 1) .Conditions :
Cyclocondensation Reactions
The pyrazoline scaffold facilitates cyclocondensation with electrophilic reagents:
-
With Thiosemicarbazide :
Chalcone-thiophene precursors react with thiosemicarbazide 20 in ethanol under acid catalysis to form pyrazoline-thiazole hybrids . The electron-rich nitrogen of thiosemicarbazide attacks the chalcone’s carbonyl carbon, followed by intramolecular cycloaddition at the double bond .Key Outcomes :
Acylation Reactions
The phenolic -OH group undergoes acylation with thiophene-2-carbonyl chloride:
-
Synthesis of Thiophene-2-Carbonyl Derivatives :
Pyrazoline-phenol analogs react with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. This forms the acylated product 2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol .Conditions :
-
Temperature: 0–5°C (to control exothermicity)
-
Yield: ~75–90%.
-
Acid-Base Reactions
The phenolic -OH group exhibits pH-dependent behavior:
-
Deprotonation :
In basic media (pH > 10), the phenolic proton is abstracted, forming a phenoxide ion. This enhances solubility in polar solvents and reactivity toward electrophiles. -
Protonation :
Under acidic conditions (pH < 4), the pyrazoline nitrogen is protonated, stabilizing the structure for further functionalization .
Oxidation Reactions
The dihydro-pyrazole ring undergoes oxidation to form aromatic pyrazoles:
-
With I₂/KI in DMSO :
The 4,5-dihydro-1H-pyrazole moiety oxidizes to 1H-pyrazole under mild conditions, retaining thiophene and phenol substituents .Mechanism :
Antimicrobial and Anticancer Activity
Reactivity correlates with bioactivity:
Mechanistic Insights
-
Thiazole Formation :
Phenacyl bromide reacts with thioamide-containing pyrazolines via nucleophilic substitution, followed by cyclocondensation (Hantzsch mechanism) . -
Antimicrobial Action :
Thiophene and phenol groups disrupt microbial membranes and inhibit DNA gyrase (binding energy: −20.68 kcal/mol) .
Synthetic Optimization
-
Microwave-Assisted Synthesis :
Reduces reaction time from hours to minutes (e.g., 5–6 min for thiazole formation) . -
Green Chemistry :
PEG-400 as a solvent improves atom economy and reduces waste .
Structural Confirmation
-
X-ray Crystallography :
Single-crystal analysis confirms the planar pyrazoline-thiophene core and phenol-thiophene dihedral angles . -
NMR/IR Data :
Stability and Storage
This compound’s reactivity and bioactivity stem from its hybrid pyrazoline-thiophene-phenol architecture, validated by synthetic, spectroscopic, and computational studies . Further exploration of its reactivity with organometallic reagents or in photochemical reactions is warranted.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies suggest that compounds like 2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can interact effectively with biological targets involved in oxidative stress and inflammation pathways. For instance, studies indicate that similar compounds have shown superior activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds containing thiophene moieties have been reported to exhibit significant antibacterial and antifungal activities. The presence of the thiophene ring in This compound enhances its interaction with microbial cell membranes, leading to increased efficacy against various pathogens .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound's ability to modulate androgen receptors positions it as a candidate for treating hormone-dependent cancers, such as prostate cancer. Research indicates that these compounds can act as selective androgen receptor modulators (SARMs), providing a targeted approach to cancer therapy .
Nonlinear Optical Properties
The unique electronic structure of pyrazole derivatives allows for the exploration of their nonlinear optical (NLO) properties. These materials can be utilized in photonic devices due to their ability to alter the refractive index and exhibit second-order NLO effects. Computational studies suggest that This compound could be engineered for applications in optical switches and frequency converters .
Photochromic Applications
Compounds with thiophene units are known for their photochromic behavior, which can be harnessed in smart materials and sensors. The ability of This compound to undergo reversible structural changes upon light exposure opens avenues for its use in dynamic optical devices and data storage technologies .
Environmental Remediation
The potential application of pyrazole derivatives in environmental remediation is an emerging field. Their chemical stability and reactivity make them suitable candidates for the degradation of pollutants. Studies suggest that compounds similar to This compound can be effective in breaking down hazardous organic compounds in wastewater treatment processes .
Mechanism of Action
The mechanism of action of 2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : Compound X lacks halogenated or diazenyl groups present in analogs like 12 and 3a , which may reduce its electrophilic reactivity but improve biocompatibility.
- Molecular Weight : Compound X (378.45 g/mol) is smaller than bis-pyrazolyl-thiazoles (e.g., 904.20 g/mol for 3a ), suggesting better membrane permeability.
- Thermal Stability : Melting points for analogs range from 221–243°C (), but data for Compound X are unavailable.
Antioxidant Activity:
- The compound 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine exhibits IC₅₀ = 6.2 μM for superoxide inhibition, outperforming allopurinol (IC₅₀ = 8.9 μM) .
Anticancer Activity:
Antimicrobial Activity:
- Chlorinated derivatives (e.g., 4 and 5 in ) demonstrate antimicrobial properties, attributed to halogen-mediated disruption of bacterial membranes . Compound X’s non-halogenated structure may reduce toxicity but also antimicrobial potency.
Biological Activity
2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and diverse biological activities of this compound, drawing on various research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and hydrazine to form the pyrazole ring. The following methods are commonly employed:
- Condensation Reaction : Thiophene-2-carboxylic acid is condensed with hydrazine to form a hydrazone intermediate.
- Cyclization : This intermediate undergoes cyclization with phenolic compounds under acidic or basic conditions.
The compound is characterized through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Additionally, antifungal activity has been noted against species like Candida albicans and Aspergillus niger, showcasing potential as a therapeutic agent in treating infections .
Antioxidant Properties
Antioxidant assays demonstrate that this compound exhibits notable scavenging activity against free radicals. In DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays, the compound showed significant inhibition comparable to standard antioxidants . The antioxidant activity can be attributed to the presence of phenolic groups which are known for their electron-donating capabilities.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM. This suggests its potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer effects of pyrazole derivatives have been extensively studied, with findings indicating that compounds related to this compound exhibit cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.08 |
| H460 (Lung Cancer) | 0.07 |
These results underscore the compound's potential as a lead structure for developing novel anticancer agents .
Computational Studies
Computational methods such as molecular docking simulations have been employed to predict the binding interactions of this compound with biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in inflammation and cancer progression, providing insights into its mechanism of action .
Q & A
Q. Basic
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., pyrazole-thiophene = 16.8–48.9°) .
- NMR : H and C NMR verify proton environments (e.g., phenolic -OH at δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm) .
- HPLC-MS : Ensures purity (>95%) and molecular ion confirmation (e.g., [M+H] at m/z 385) .
How can reaction conditions be optimized to improve yields in the cyclization step, given competing side reactions?
Q. Advanced
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization rates vs. protic solvents (ethanol), which may favor hydrolysis .
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) over HCl reduces side products like thiophene decarboxylation byproducts .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (85% vs. 60%) by uniform heating .
What computational approaches are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
Q. Advanced
- Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. Compare with experimental IC values from enzyme inhibition assays .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial activity. Discrepancies may arise from solvation effects not modeled in silico .
How can contradictory reports on the compound’s antimicrobial activity be resolved methodologically?
Q. Advanced
- Standardized assays : Use CLSI/M07-A9 guidelines for MIC determination to minimize variability in inoculum size or growth media .
- Synchrotron-based crystallography : Confirm structural integrity of tested batches, as impurities (e.g., unreacted hydrazide) may skew bioactivity results .
What structural features of this compound influence its reactivity in nucleophilic substitution or oxidation reactions?
Q. Basic
- Electron-rich thiophene rings : Enhance susceptibility to electrophilic attack at the α-position .
- Phenolic -OH group : Participates in hydrogen bonding, stabilizing intermediates during oxidation (e.g., to quinones) .
What role do non-covalent interactions play in the crystal packing of this compound?
Advanced
SC-XRD data reveal:
- O–H⋯N hydrogen bonds : Between the phenolic -OH and pyrazole N2 (2.02 Å) stabilize the lattice .
- π-π stacking : Thiophene and phenyl rings align with centroid distances of 3.5–4.0 Å .
How can regioselectivity challenges in modifying the thiophene substituents be addressed?
Q. Advanced
- Protecting groups : Temporarily block the phenolic -OH with TBSCl to direct electrophilic substitution to the thiophene β-position .
- DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices .
What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Isosteric replacement : Substitute thiophene with furan or selenophene to modulate electronic effects .
- Parallel synthesis : Use Ugi-4CR or click chemistry to generate libraries with varying aryl groups at positions 3 and 5 of the pyrazole .
How can conflicting NMR data for diastereomers of this compound be resolved?
Q. Advanced
- NOESY experiments : Identify spatial proximity between H5 (pyrazole) and thiophene protons to assign cis/trans configurations .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column and compare retention times with calculated CD spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
